(E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one
CAS No.: 674359-29-6
Cat. No.: VC4518602
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 674359-29-6 |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 |
| IUPAC Name | (5E)-2-(4-methylpiperazin-1-yl)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C22H22N4O4S/c1-24-10-12-25(13-11-24)22-23-21(27)20(31-22)14-17-4-2-3-5-19(17)30-15-16-6-8-18(9-7-16)26(28)29/h2-9,14H,10-13,15H2,1H3/b20-14+ |
| Standard InChI Key | UDIGZAXCMGKMGJ-XSFVSMFZSA-N |
| SMILES | CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])S2 |
Introduction
(E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one is a heterocyclic compound that incorporates a thiazole core, a benzylidene side chain, and functional groups such as piperazine and nitrobenzyl. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The thiazole ring itself is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It serves as a key pharmacophore in many bioactive molecules due to its ability to interact with biological targets through hydrogen bonding, π-stacking, and electrostatic interactions .
Structural Features
The compound can be broken down into the following structural components:
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Thiazole Core: A planar aromatic ring contributing to the molecule's electronic properties.
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Benzylidene Group: A conjugated system that enhances lipophilicity and potential π–π interactions with biological targets.
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Piperazine Substituent: A nitrogen-containing heterocycle providing basicity and potential hydrogen-bonding sites.
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Nitrobenzyl Ether: An electron-withdrawing group that can modulate the compound's reactivity and biological activity.
These features make this compound an interesting candidate for drug development, particularly in fields like oncology and infectious diseases.
Synthesis
The synthesis of (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one typically involves:
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Formation of the Thiazole Ring: Starting from precursors like α-haloketones and thiourea derivatives.
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Introduction of the Benzylidene Moiety: Via condensation reactions with aldehydes under basic or acidic conditions.
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Functionalization with Piperazine: Through nucleophilic substitution or coupling reactions.
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Attachment of Nitrobenzyl Ether: Often achieved by etherification using nitrobenzyl alcohol and appropriate leaving groups.
This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
Biological Activities
Preliminary studies suggest that compounds structurally similar to (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one exhibit promising pharmacological properties:
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Anticancer Activity: Thiazole derivatives are known to inhibit key enzymes like tyrosine kinases or disrupt DNA synthesis in cancer cells .
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Antimicrobial Effects: The nitro group enhances activity against bacterial strains by generating reactive intermediates upon reduction.
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Anti-inflammatory Potential: Piperazine derivatives have been reported to modulate inflammatory pathways .
Further in vitro and in vivo studies are needed to confirm these activities for this specific compound.
Characterization Techniques
The structural confirmation of (E)-2-(4-methylpiperazin-1-yl)-5-(2-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one relies on advanced spectroscopic methods:
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Nuclear Magnetic Resonance (NMR):
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: Signals for aromatic protons, piperazine hydrogens, and benzylidene protons.
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: Carbon signals for thiazole, benzene rings, and aliphatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak confirming the molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic stretches for nitro () groups, C=N bonds, and aromatic C-H bonds.
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